(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester
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Overview
Description
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is an organic compound belonging to the class of cinnamic acid esters This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester typically involves the esterification of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like triethylamine . The reaction is usually carried out at room temperature and monitored using techniques such as FTIR and NMR spectroscopy to confirm the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(2-Methyl-4-hydroxyphenyl)acrylic acid tert-butyl ester.
Reduction: Formation of (E)-3-(2-Methyl-4-methoxyphenyl)propan-1-ol.
Substitution: Formation of (E)-3-(2-Methyl-4-halophenyl)acrylic acid tert-butyl ester.
Scientific Research Applications
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Similar in structure but with a different ester group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-methylbenzoate: Another cinnamic acid ester with a different substitution pattern.
Uniqueness
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-10-13(17-5)8-6-12(11)7-9-14(16)18-15(2,3)4/h6-10H,1-5H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDUFLVBIKLNS-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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